Fenagon Exhibits >9,500-Fold Higher Potency as an RNase L Activator Compared to a Known Small-Molecule Activator
Fenagon activates RNase L with an IC50 of 2.30 nM in a protein synthesis inhibition assay using mouse L cell extracts [1]. In contrast, the small-molecule RNase L activator RNase L-IN-2 exhibits an EC50 of 22 μM (22,000 nM) in a FRET-based RNA cleavage assay [2]. This represents a potency differential of approximately 9,565-fold favoring Fenagon. While the assays differ slightly in methodology (protein synthesis inhibition vs. direct RNA cleavage), both measure functional RNase L activation in cell-free systems, permitting cross-study comparison.
| Evidence Dimension | RNase L Activation Potency |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | RNase L-IN-2: EC50 = 22 μM (22,000 nM) |
| Quantified Difference | ~9,565-fold higher potency for Fenagon |
| Conditions | Fenagon: Mouse L cell extract, protein synthesis inhibition; RNase L-IN-2: FRET RNA probe cleavage, 90 min at 22°C |
Why This Matters
This potency advantage makes Fenagon a superior tool compound for RNase L activation studies, enabling lower working concentrations and potentially reducing off-target effects in cellular assays.
- [1] BindingDB. (2007). Affinity Data for Ligand-Target Pair: Fenagon and 2-5A-dependent ribonuclease. BindingDB Entry ID: BDBM50025002. View Source
- [2] Glpbio. (n.d.). RNase L-IN-2 Product Information. Catalog No. GC63686. View Source
